Tetrahydrofuran-2-ylmethyl 3-[(naphthalen-2-yloxy)methyl]benzoate
Description
Tetrahydro-2-furanylmethyl 3-[(2-naphthyloxy)methyl]benzoate is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a tetrahydrofuran ring, a naphthyl group, and a benzoate ester
Properties
Molecular Formula |
C23H22O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
oxolan-2-ylmethyl 3-(naphthalen-2-yloxymethyl)benzoate |
InChI |
InChI=1S/C23H22O4/c24-23(27-16-22-9-4-12-25-22)20-8-3-5-17(13-20)15-26-21-11-10-18-6-1-2-7-19(18)14-21/h1-3,5-8,10-11,13-14,22H,4,9,12,15-16H2 |
InChI Key |
YORVDCVLDCSSRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC=CC(=C2)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2-furanylmethyl 3-[(2-naphthyloxy)methyl]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-[(2-naphthyloxy)methyl]benzoic acid with tetrahydro-2-furanylmethanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-furanylmethyl 3-[(2-naphthyloxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Tetrahydro-2-furanylmethyl 3-[(2-naphthyloxy)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tetrahydro-2-furanylmethyl 3-[(2-naphthyloxy)methyl]benzoate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzoate
- 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-
Uniqueness
Tetrahydro-2-furanylmethyl 3-[(2-naphthyloxy)methyl]benzoate is unique due to its combination of a tetrahydrofuran ring, a naphthyl group, and a benzoate ester. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
